molecular formula C11H8F3NO2S B8404397 4-Thiazolemethanol, 2-[4-(trifluoromethoxy)phenyl]-

4-Thiazolemethanol, 2-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8404397
M. Wt: 275.25 g/mol
InChI Key: SNQGHHMSGSFOFZ-UHFFFAOYSA-N
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Patent
US08729271B2

Procedure details

A solution of 2-iodoxybenzoic acid (441 mg) in dimethylsulfoxide (5 mL) was added to a solution of {2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}methanol (361 mg) in dimethylsulfoxide (10 mL) and the resulting mixture was stirred at room temperature overnight. After water was added, the mixture was filtered through Celite and then extracted with ethyl acetate. The solvent was distilled off under reduced pressure to afford the title compound (358 mg) as the residue.
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I(C1C=CC=CC=1C(O)=O)(=O)=O.[F:13][C:14]([F:30])([F:29])[O:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[S:23][CH:24]=[C:25]([CH2:27][OH:28])[N:26]=2)=[CH:18][CH:17]=1.O>CS(C)=O>[F:30][C:14]([F:13])([F:29])[O:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[S:23][CH:24]=[C:25]([CH:27]=[O:28])[N:26]=2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
441 mg
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
361 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C=1SC=C(N1)CO)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1SC=C(N1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 358 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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